![molecular formula C18H22N2O3S2 B2484572 2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877655-42-0](/img/structure/B2484572.png)

2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thienopyrimidinones, a group known for their diverse chemical reactions, physical and chemical properties, which have been explored for various potential applications in material science, chemistry, and pharmacology, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of thienopyrimidinone derivatives typically involves reactions such as the aza-Wittig reaction, heterocyclization, and oxidation processes. For instance, Liu et al. (2007) described the synthesis of 2-substituted thienopyrimidinones via an aza-Wittig reaction, showcasing the method's utility in creating these compounds with varied substituents (Liu, He, & Ding, 2007).

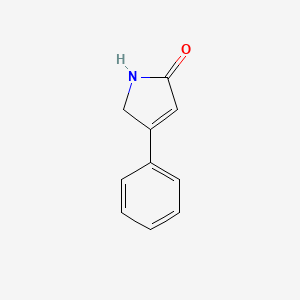

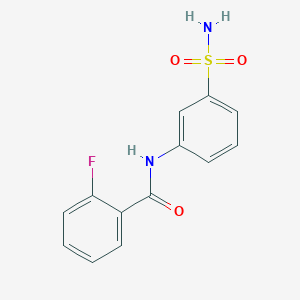

Molecular Structure Analysis

X-ray crystallography is a common tool used to confirm the molecular structure of synthesized thienopyrimidinones. The detailed structural analysis confirms the presence of specific substituents and their positions on the thienopyrimidine backbone, essential for understanding the compound's chemical behavior and potential applications.

Chemical Reactions and Properties

Thienopyrimidinones undergo various chemical reactions, including oxidation, acylation, and condensation, contributing to their diverse chemical properties. For example, efficient synthesis methods have been developed for thienopyrimidinones, highlighting their reactivity and the ability to introduce functional groups that affect their chemical properties significantly (Yao et al., 2014).

Scientific Research Applications

Anticancer Potential

Research has demonstrated the synthesis and bioevaluation of new vascular-targeting and anti-angiogenic thieno[2,3-d]pyrimidin-4(3H)-ones. A series of these compounds, including variations on the core structure of interest, have been prepared targeting anticancer activities. These compounds were evaluated for their cytotoxicity against various cancer cells, their influence on tubulin polymerization and microtubule dynamics, and their vascular-disrupting and anti-angiogenic activities both in vitro and in vivo. The findings suggest that certain derivatives, particularly those with specific phenyl substitutions, show promise as anticancer drug candidates due to their potent activity profiles (Gold et al., 2020).

Methodological Advances in Synthesis

Another study focuses on the methodological advancements in the synthesis of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, showcasing a new route through heterocyclization followed by air oxidation. This study highlights the importance of the chemical synthesis processes in creating derivatives of the compound of interest, which can lead to the discovery of new therapeutic agents with varied biological activities (Davoodnia et al., 2009).

Supramolecular Chemistry

Research on ureidopyrimidones, a related class of compounds, demonstrates their ability to dimerize via hydrogen bonding, suggesting applications in supramolecular chemistry. This study indicates the potential for designing new molecular structures with specific binding capabilities, which could have implications in drug delivery systems and molecular recognition (Beijer et al., 1998).

Antimicrobial Activities

A study on the synthesis of novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety evaluates their antibacterial and antifungal activities. These compounds, related to the core structure , have shown moderate to excellent growth inhibition of bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Ashok et al., 2007).

properties

IUPAC Name |

2-butan-2-ylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-5-11(2)25-18-19-13-8-9-24-16(13)17(21)20(18)12-6-7-14(22-3)15(10-12)23-4/h6-7,10-11H,5,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEOUVWANBGMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2484490.png)

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)

![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)

![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

amino}acetic acid](/img/structure/B2484505.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2484508.png)

![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)